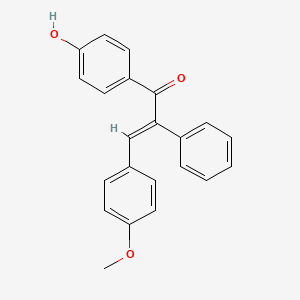
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL-: is a synthetic nucleoside analog It is derived from cytosine, a pyrimidine base found in DNA and RNA, and is modified with an arabinofuranosyl sugar and a margaroyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of cytosine with arabinofuranose. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acylation: The arabinofuranosyl-cytosine is then acylated with margaric acid (heptadecanoic acid) using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- can undergo oxidation reactions, particularly at the cytosine base, leading to the formation of uracil derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the margaroyl moiety, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Uracil derivatives.
Reduction: Alcohol derivatives of the margaroyl group.
Substitution: Various substituted cytosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its potential as a precursor in the development of novel pharmaceuticals.
Biology:
- Investigated for its role in DNA and RNA analog studies.
- Used in the study of nucleic acid interactions and enzyme-substrate specificity.
Medicine:
- Explored for its potential antiviral and anticancer properties.
- Studied for its ability to inhibit certain enzymes involved in nucleic acid metabolism.
Industry:
- Potential applications in the development of diagnostic tools and biosensors.
- Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA function. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of viral genomes and cancer cell proliferation.
Comparación Con Compuestos Similares
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-LAUROYL-
Comparison:
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL- has a longer fatty acid chain (stearic acid) compared to margaric acid, which may affect its lipophilicity and cellular uptake.
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL- has a shorter fatty acid chain (myristic acid), potentially influencing its metabolic stability and bioavailability.
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-LAUROYL- has an even shorter fatty acid chain (lauric acid), which may result in different pharmacokinetic properties.
The uniqueness of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- lies in its specific fatty acid modification, which can influence its biological activity and therapeutic potential.
Propiedades
Número CAS |
59252-37-8 |
|---|---|
Fórmula molecular |
C26H45N3O6 |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]heptadecanamide |
InChI |
InChI=1S/C26H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(31)27-21-17-18-29(26(34)28-21)25-24(33)23(32)20(19-30)35-25/h17-18,20,23-25,30,32-33H,2-16,19H2,1H3,(H,27,28,31,34)/t20-,23-,24+,25-/m1/s1 |
Clave InChI |
PUELOMOZSSTZTD-ZBCONREDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)


![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)

![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)

